molecular formula C16H20O B8724342 4-(4-Cyclohexylphenyl)-3-butyn-1-ol CAS No. 63327-36-6

4-(4-Cyclohexylphenyl)-3-butyn-1-ol

Cat. No. B8724342
CAS RN: 63327-36-6
M. Wt: 228.33 g/mol
InChI Key: PNJRGDZUMNBBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclohexylphenyl)-3-butyn-1-ol is a useful research compound. Its molecular formula is C16H20O and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Cyclohexylphenyl)-3-butyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Cyclohexylphenyl)-3-butyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63327-36-6

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)but-3-yn-1-ol

InChI

InChI=1S/C16H20O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h9-12,15,17H,1-3,5,7-8,13H2

InChI Key

PNJRGDZUMNBBER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 153 g of ethylbromide in 160 ml of abs. THF, is added a suspension of 36 g of magnesium turning in 330 ml of THF, (to obtain a solution of ethyl magnesium bromide) and the reaction mixture cooled to 0° to 5°. To the reaction mixture is then added, dropwise, a solution of 214 g of p-cyclohexylphenylacetylene in 420 ml of abs. THF, over a period of one hour. The resulting thick suspension is diluted with 200 of abs. THF and then refluxed for 1.5 hours. The reaction mixture is then cooled to 0°, and a solution of 62 g ethylene oxide in 420 ml of abs. THF added thereto, dropwise, over a period of one hour. After addition is completed, the reaction mixture is refluxed for 2.5 hours, then decomposed by adding dilute sulfuric acid (5%), and extracted with ether. The combined ether extracts are washed with water, then brine, and evaporated i.v. to dryness to obtain a residue from which is crystallized 4-(p-cyclohexylphenyl)-3-butyn-1 -ol, m.p. 56° - 59° from pentane.
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p-cyclohexylphenylacetylene
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